Cas no 2097882-85-2 (N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl-4-(trifluoromethoxy)benzene-1-sulfonamide)
N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl-4-(trifluoromethoxy)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl-4-(trifluoromethoxy)benzene-1-sulfonamide
- 2097882-85-2
- AKOS040702187
- N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzenesulfonamide
- F6549-2018
- N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide
-
- Inchi: 1S/C14H15F3N4O3S2/c15-14(16,17)24-11-1-3-12(4-2-11)26(22,23)20-10-5-7-21(8-6-10)13-9-18-25-19-13/h1-4,9-10,20H,5-8H2
- InChI Key: WDTGYMZJTRLBCX-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)OC(F)(F)F)(NC1CCN(C2C=NSN=2)CC1)(=O)=O
Computed Properties
- Exact Mass: 408.05376719g/mol
- Monoisotopic Mass: 408.05376719g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 557
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 121Ų
N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl-4-(trifluoromethoxy)benzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6549-2018-2μmol |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide |
2097882-85-2 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6549-2018-5μmol |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide |
2097882-85-2 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6549-2018-10μmol |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide |
2097882-85-2 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6549-2018-20μmol |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide |
2097882-85-2 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6549-2018-1mg |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide |
2097882-85-2 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6549-2018-2mg |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide |
2097882-85-2 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6549-2018-3mg |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide |
2097882-85-2 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6549-2018-4mg |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide |
2097882-85-2 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6549-2018-5mg |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide |
2097882-85-2 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6549-2018-10mg |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide |
2097882-85-2 | 10mg |
$79.0 | 2023-09-08 |
N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl-4-(trifluoromethoxy)benzene-1-sulfonamide Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl-4-(trifluoromethoxy)benzene-1-sulfonamide
Introduction to N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl-4-(trifluoromethoxy)benzene-1-sulfonamide (CAS No. 2097882-85-2)
N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl-4-(trifluoromethoxy)benzene-1-sulfonamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2097882-85-2, represents a fascinating intersection of heterocyclic chemistry and sulfonamide functionality, making it a subject of intense study for its potential therapeutic applications.
The molecular structure of this compound features a complex arrangement of functional groups, including a 1,2,5-thiadiazole ring linked to a piperidine moiety, which is further connected to a benzene ring substituted with a trifluoromethoxy group and a sulfonamide moiety. This unique architecture suggests multiple possibilities for interactions with biological targets, particularly enzymes and receptors involved in various disease pathways.
In recent years, there has been growing interest in the development of sulfonamide derivatives as pharmacological agents due to their broad spectrum of biological activities. Sulfonamides are known for their ability to act as inhibitors of enzymes such as dihydropteroate synthase and dihydrofolate reductase, which are crucial in bacterial metabolism. The presence of the trifluoromethoxy group in this compound enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug development.
The 1,2,5-thiadiazole ring is another key feature of this compound that contributes to its potential biological activity. Thiadiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and antiviral properties. The combination of the thiadiazole ring with the piperidine moiety in N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl-4-(trifluoromethoxy)benzene-1-sulfonamide may lead to novel mechanisms of action that could be exploited in the treatment of various diseases.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of such complex molecules with biological targets. These computational studies have been instrumental in guiding the design and optimization of sulfonamide derivatives like N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl-4-(trifluoromethoxy)benzene-1-sulfonamide. By leveraging these tools, scientists have been able to identify promising candidates for further experimental validation.
In vitro studies have begun to explore the potential therapeutic effects of N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl-4-(trifluoromethoxy)benzene-1-sulfonamide. Initial results suggest that this compound exhibits inhibitory activity against certain enzymes and may have applications in treating inflammatory disorders. The precise mechanism of action remains under investigation, but preliminary data indicate that it interacts with specific biological pathways in a manner that could lead to therapeutic benefits.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques have been employed to construct the complex molecular framework efficiently. The use of modern methodologies such as palladium-catalyzed cross-coupling reactions has facilitated the introduction of the various functional groups while maintaining regioselectivity.
The< strong> trifluoromethoxy group plays a critical role in modulating the pharmacokinetic properties of N-1-(1,2,5-thiadiazol-3-y lpiperidin -4 -y l -4 -(tr if luoro me thoxy )be ne ze - 1 -s ulfon am ide). This substituent enhances the compound's solubility in lipophilic environments while also improving its metabolic stability. These properties are essential for ensuring that the drug reaches its target site effectively and remains active for an extended period.
Ongoing research is focused on further elucidating the pharmacological profile of N - 1 -( 1 , 2 , 5 - thi adiazo le - 3 - yl ) piper idin e - 4 - yl - 4 -( tr if luoro me thoxy ) be ne ze - 1 - sul fon am ide . Studies are being conducted to determine its efficacy in animal models and to identify any potential side effects. These preclinical studies are crucial for advancing this compound towards clinical trials and eventual approval by regulatory agencies.
The potential applications of N - 1 -( 1 , 2 , 5 - thi adiazo le - 3 - yl ) piper idin e - 4 - yl - 4 -( tr if luoro me thoxy ) be ne ze - 1 - sul fon am ide are broad and varied. Given its unique chemical structure and demonstrated biological activity , it holds promise as a lead compound for developing new therapies against infectious diseases , inflammatory conditions , and possibly even cancer . The combination of rational drug design principles with cutting-edge synthetic chemistry has positioned this compound as a compelling candidate for future research.
In conclusion , N - 1 -( 1 , 2 , 5 - thi adiazo le - 3 - yl ) piper idin e - 4 yl _ _ _ _ _ _ _ _ _ _ _ _ _ _ _
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